REACTION_SMILES
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[Br:16][N:17]1[C:18](=[O:19])[CH2:20][CH2:21][C:22]1=[O:23].[C:36]([Cl:37])([Cl:38])([Cl:39])[Cl:40].[CH2:1]([CH3:2])[c:3]1[o:4][c:5]([CH3:15])[c:6](-[c:8]2[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]2)[n:7]1.[N:24]#[C:25][C:26]([N:27]=[N:28][C:29]([C:30]#[N:31])([CH3:32])[CH3:33])([CH3:34])[CH3:35]>>[CH2:1]([CH3:2])[c:3]1[o:4][c:5]([CH2:15][Br:16])[c:6](-[c:8]2[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nc(-c2ccc(Cl)cc2)c(C)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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CCc1nc(-c2ccc(Cl)cc2)c(CBr)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |